molecular formula C9H4Cl2N2O2 B8771835 4,7-Dichloro-8-nitroquinoline CAS No. 5330-86-9

4,7-Dichloro-8-nitroquinoline

Cat. No.: B8771835
CAS No.: 5330-86-9
M. Wt: 243.04 g/mol
InChI Key: BVDZJEJLGLITID-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-nitroquinoline is a useful research compound. Its molecular formula is C9H4Cl2N2O2 and its molecular weight is 243.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

4,7-Dichloro-8-nitroquinoline and its derivatives have been investigated for their anticancer properties. Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain substituted quinolines exhibit significant antiproliferative activity against various cancer cell lines, including human cervical cancer and adenocarcinoma cells . The mechanism often involves the activation of apoptotic pathways, making these compounds potential candidates for anticancer drug development.

Antimalarial and Antiviral Activity

This compound has demonstrated notable efficacy against malaria and dengue fever vectors. In vitro studies revealed that 4,7-dichloroquinoline exhibits significant antiplasmodial activity against Plasmodium falciparum, with IC50 values substantially lower than those of traditional antimalarial drugs like chloroquine . Additionally, it has shown antiviral properties against dengue virus serotype 2, indicating its potential as a dual-action therapeutic agent targeting both malaria and viral infections .

Synthetic Pathways

The synthesis of this compound often involves the chlorination and nitration of quinoline derivatives. Recent advancements have optimized these processes to enhance yield and reduce steps. For example, one method involves the methoxylation of 4,7-dichloroquinoline followed by a nitration step to yield the desired compound efficiently .

Role as a Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals targeting infectious diseases. Its derivatives are being explored for their potential use in drug formulations aimed at treating conditions like malaria and other vector-borne diseases.

Insecticidal Applications

In addition to its medicinal properties, this compound has been evaluated for its insecticidal effects against larval vectors of malaria and dengue. Studies indicate that it possesses significant larvicidal and pupicidal properties against Anopheles stephensi and Aedes aegypti, with lethal concentrations ranging from 4.408 µM/mL to 10.669 µM/mL . This highlights its potential use in vector control strategies.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated apoptosis in cancer cell lines; significant antiproliferative effects compared to reference drugs.
Antimalarial EfficacyIC50 values of 6.7 nM (sensitive) and 8.5 nM (resistant) against Plasmodium falciparum; effective against dengue virus serotype 2.
Synthesis OptimizationImproved synthesis methods reducing steps while maintaining high yields; effective methoxylation strategies described.

Properties

CAS No.

5330-86-9

Molecular Formula

C9H4Cl2N2O2

Molecular Weight

243.04 g/mol

IUPAC Name

4,7-dichloro-8-nitroquinoline

InChI

InChI=1S/C9H4Cl2N2O2/c10-6-3-4-12-8-5(6)1-2-7(11)9(8)13(14)15/h1-4H

InChI Key

BVDZJEJLGLITID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fuming nitric acid (8 ml) and concentrated sulfuric acid (16 ml) were combined cautiously at −10° C. 4,7-dichloroquinoline (5 g, 25 mmol) was added portionwise at −10° C. and after complete addition the mixture was allowed to warm to room temperature and stirring continued for 18 h. The reaction mixture was poured onto ice and the resulting solid removed by filtration washed with water (100 ml) to give the title compound (5.7 g, 94%).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
94%

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